molecular formula C9H4F3N3 B8599671 1H-Indazole-5-carbonitrile, 4-(trifluoromethyl)-

1H-Indazole-5-carbonitrile, 4-(trifluoromethyl)-

Cat. No. B8599671
M. Wt: 211.14 g/mol
InChI Key: CXAKZWXAFKVEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026262B2

Procedure details

The crude 1-acetyl-4-(trifluoromethyl)-1H-indazole-5-carbonitrile from Example 210A (ca. 1.28 mmol) was dissolved in EtOH (5 mL) and conc. HCl (5 mL). The resulting mixture was heated to 70° C. for 20 min. The cooled reaction's pH was adjusted to ca. 8 with 6 N NaOH. EtOAc (20 mL) was added and the isolated organic portion was dried (Na2SO4), filtered and concentrated. Purification by semipreparative HPLC afforded the title compound as a pale yellow solid (0.076 g, 28% overall): 1H NMR (DMSO-d6) δ 14.13 (s, 1H), 8.41 (s, 1H), 8.06 (d, J=6.0 Hz, 1H), 7.93 (d, J=6.0 Hz, 1H).
Name
1-acetyl-4-(trifluoromethyl)-1H-indazole-5-carbonitrile
Quantity
1.28 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[C:8]([C:15]([F:18])([F:17])[F:16])[C:9]([C:13]#[N:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=O)C.Cl.[OH-].[Na+].CCOC(C)=O>CCO>[F:17][C:15]([F:16])([F:18])[C:8]1[C:9]([C:13]#[N:14])=[CH:10][CH:11]=[C:12]2[C:7]=1[CH:6]=[N:5][NH:4]2 |f:2.3|

Inputs

Step One
Name
1-acetyl-4-(trifluoromethyl)-1H-indazole-5-carbonitrile
Quantity
1.28 mmol
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C(C(=CC=C12)C#N)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the isolated organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by semipreparative HPLC

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2C=NNC2=CC=C1C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.076 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.